
4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid is a compound that belongs to the class of tetramic acid derivatives. These compounds are known for their significant biological activities, including antioxidant, herbicidal, phytocytotoxic, anti-HIV, and antitumor properties . The structure of this compound includes a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry .
准备方法
The synthesis of 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid involves several steps. One common method includes the acylation of a precursor compound followed by cyclization. The reaction conditions typically involve the use of ethyl acetate and other organic solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antifungal and antibacterial properties. In medicine, it shows potential as an anti-HIV and antitumor agent. In industry, it is used in the development of new pesticides and herbicides .
作用机制
The mechanism of action of 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis. The compound’s antitumor properties are linked to its ability to induce apoptosis in cancer cells .
相似化合物的比较
Similar compounds to 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid include other tetramic acid derivatives such as phenylpyrrole-substituted tetramic acids. These compounds share similar biological activities but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities .
属性
分子式 |
C9H12N2O4 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC 名称 |
4-[(3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl)methylideneamino]butanoic acid |
InChI |
InChI=1S/C9H12N2O4/c12-7-5-11-9(15)6(7)4-10-3-1-2-8(13)14/h4,12H,1-3,5H2,(H,11,15)(H,13,14) |
InChI 键 |
XPGRWMITFOMIRI-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(C(=O)N1)C=NCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


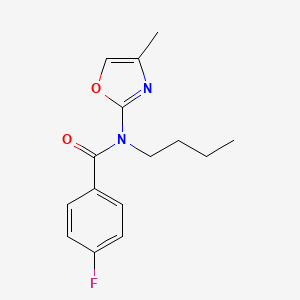
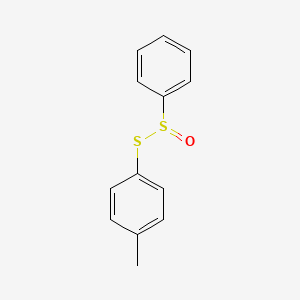
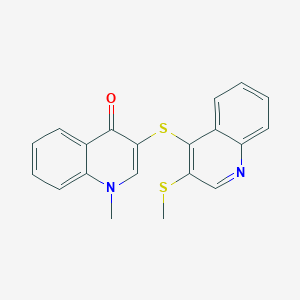
methyl butanoate](/img/structure/B12883359.png)
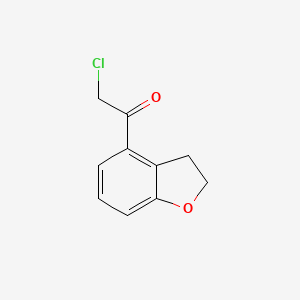
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)
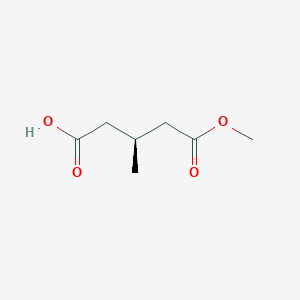
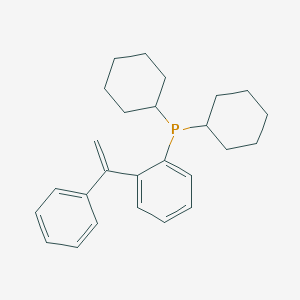
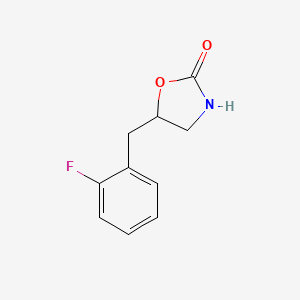

![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)

![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
